molecular formula C10H15N5O2 B018198 6-Deoxypenciclovir CAS No. 104227-86-3

6-Deoxypenciclovir

Cat. No. B018198
M. Wt: 237.26 g/mol
InChI Key: WJOWACPJSFGNRM-UHFFFAOYSA-N
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Patent
US05246937

Procedure details

To an ice-cooled solution of phosphorus oxychloride (93 μl, 1.0 mmol) in pyridine (2 ml) was added dropwise over 45 minutes a solution of 9-(4-hydroxy-3-hydroxymethylbut-1-yl)-2-monomethoxytritylaminopurine (0.46 g, 0.9 mmol) in pyridine (4 ml). The solution was stirred for a further 20 minutes at room temperature and was then added dropwise to a solution of sodium bicarbonate (0.34 g, 4.0 mmol) in water (6 ml). The solvent was removed and the residue was taken up in 80% acetic acid (9 ml) and the solution was stirred at 70° for 25 minutes. The solvent was removed and the residue was taken up in water and brought to pH 6 by addition of ammonia. The solution was extracted twice with chloroform and the solvent was removed. The residue was purified by preparative high pressure liquid chromatography on a C18 reverse-phase μ-Bondapack column eluting with 4% methanol in ammonium acetate buffer (pH 4.5, 50 mM) to afford 2-amino-9-(4-hydroxy-3-hydroxymethylbut-1-yl) purine 4':4"-phosphate as a white powder (225 mg, 75%); λmax (H2O) 220, 242, and 303 nm; νmax (KBr) 2900-3200 (br), 1705, 1615, and 1580 cm-1 ; δH [(CD3)2SO] 1.63 (1H, m, 3'-H), 1.74 (2H, q, J 7.0 Hz, 2'-H), 3.80 (2H, q, J 9.2 Hz, 2×Hax), 3.98 (2H, ddd, J 14.3, 10.9, and 3.5 Hz, 2×Heq), 4.08 (2H, t, J 7.1 Hz, 1'-H), 6.51 (2H, s, D2O exchangeable, 2-NH2), 8.10 (1H, s, 8-H), and 8.56 (1H, s, 6-H); (Found: C, 36.41; H, 5.18; N, 22.38%. C10H14N5O4P.0.3 NH3. 1.5H2O requires C, 36.25; H, 5.45; N, 22.40%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
9-(4-hydroxy-3-hydroxymethylbut-1-yl)-2-monomethoxytritylaminopurine
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0.34 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[OH:6][CH2:7][CH:8]([CH2:42][OH:43])[CH2:9][CH2:10][N:11]1[C:19](NC(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[N:18][C:17]2[C:12]1=[N:13][C:14](OC)=[N:15][CH:16]=2.C(=O)(O)[O-].[Na+].[N:49]1C=CC=CC=1>O>[NH2:49][C:14]1[N:13]=[C:12]2[C:17]([N:18]=[CH:19][N:11]2[CH2:10][CH2:9][CH:8]([CH2:7][OH:6])[CH2:42][OH:43])=[CH:16][N:15]=1 |f:2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
93 μL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
9-(4-hydroxy-3-hydroxymethylbut-1-yl)-2-monomethoxytritylaminopurine
Quantity
0.46 g
Type
reactant
Smiles
OCC(CCN1C2=NC(=NC=C2N=C1NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)OC)CO
Name
Quantity
4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.34 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for a further 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
STIRRING
Type
STIRRING
Details
the solution was stirred at 70° for 25 minutes
Duration
25 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
brought to pH 6 by addition of ammonia
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted twice with chloroform
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative high pressure liquid chromatography on a C18 reverse-phase μ-Bondapack column
WASH
Type
WASH
Details
eluting with 4% methanol in ammonium acetate buffer (pH 4.5, 50 mM)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=NC=C2N=CN(C2=N1)CCC(CO)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 225 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.